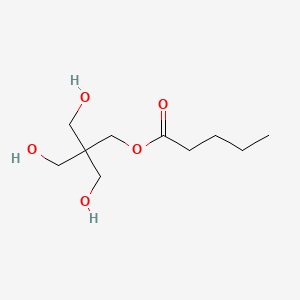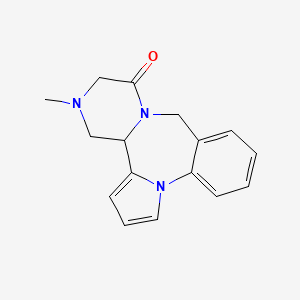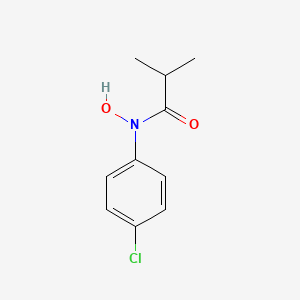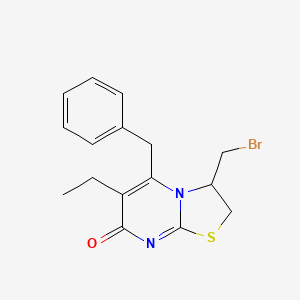
7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(phenylmethyl)-: is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various substituents such as bromomethyl, ethyl, and phenylmethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to scale up the production. The choice of catalysts and reaction conditions is crucial to minimize by-products and enhance the efficiency of the process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thiazole or pyrimidine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide, thiourea, or alkoxides in polar aprotic solvents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of substituted thiazolopyrimidines with various functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its ability to interact with biological targets makes it a promising candidate for drug discovery and development.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of 7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(phenylmethyl)- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, or metabolic processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Thiazolopyrimidine derivatives: Compounds with similar core structures but different substituents.
Benzothiazole derivatives: Compounds with a benzene ring fused to a thiazole ring.
Pyrimidinone derivatives: Compounds with a pyrimidine ring and various functional groups.
Uniqueness: The uniqueness of 7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(phenylmethyl)- lies in its specific combination of substituents and the resulting chemical reactivity. The presence of the bromomethyl group provides a reactive site for further functionalization, while the ethyl and phenylmethyl groups contribute to its structural diversity and potential biological activity.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
199852-47-6 |
|---|---|
分子式 |
C16H17BrN2OS |
分子量 |
365.3 g/mol |
IUPAC名 |
5-benzyl-3-(bromomethyl)-6-ethyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C16H17BrN2OS/c1-2-13-14(8-11-6-4-3-5-7-11)19-12(9-17)10-21-16(19)18-15(13)20/h3-7,12H,2,8-10H2,1H3 |
InChIキー |
LUUXIFVRSMBFIR-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N2C(CSC2=NC1=O)CBr)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


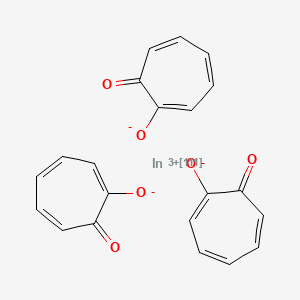
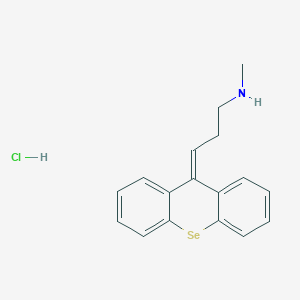
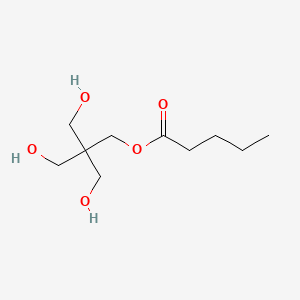
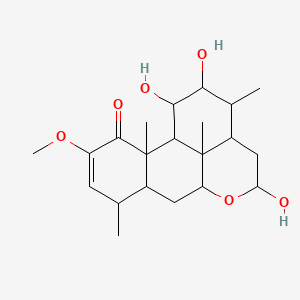
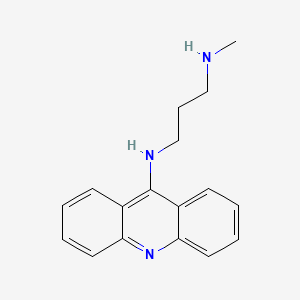

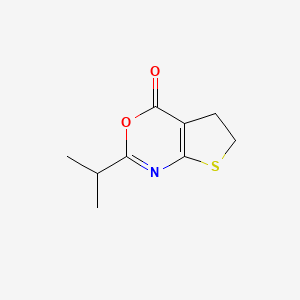
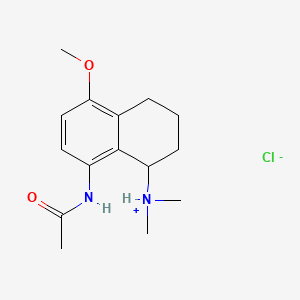
![(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol](/img/structure/B12799683.png)
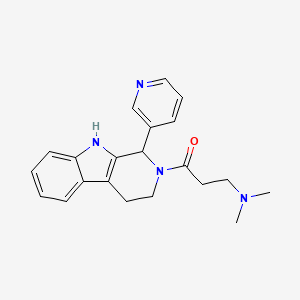
![2-{4-[(2S)-2-[({[(1S)-1-Carboxy-2-phenylethyl]amino}carbonyl)amino]-3-oxo-3-(pentylamino)propyl]phenoxy}malonic acid](/img/structure/B12799699.png)
